molecular formula C21H15ClN2O3 B251828 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No. B251828
M. Wt: 378.8 g/mol
InChI Key: HTJCKQBLIXHLTJ-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CNOB, and it belongs to the class of benzamide derivatives. CNOB has been shown to possess a range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CNOB is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. CNOB has been shown to interact with the G protein-coupled receptor 55 (GPR55), which is involved in the regulation of pain and inflammation. Additionally, CNOB has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and temperature sensation.
Biochemical and Physiological Effects:
CNOB has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of inflammatory diseases. Additionally, CNOB has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. CNOB has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CNOB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, CNOB has been extensively studied, and its biological activities are well-characterized. However, there are also limitations to the use of CNOB in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well-characterized.

Future Directions

There are several future directions for the study of CNOB. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of CNOB derivatives with improved pharmacokinetic properties could improve its potential as a therapeutic agent. The investigation of CNOB's potential side effects and toxicity is also an important area of future research. Finally, the investigation of CNOB's potential use in combination with other therapeutic agents could provide new treatment options for a range of diseases.

Synthesis Methods

The synthesis of CNOB involves several steps, including the condensation of 5-chloro-2-aminobenzoxazole with 4-methoxybenzoyl chloride to form the intermediate product. The intermediate product is then treated with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. The synthesis of CNOB has been optimized to improve yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

CNOB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, CNOB has been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H15ClN2O3/c1-26-17-9-4-13(5-10-17)20(25)23-16-7-2-14(3-8-16)21-24-18-12-15(22)6-11-19(18)27-21/h2-12H,1H3,(H,23,25)

InChI Key

HTJCKQBLIXHLTJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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